![molecular formula C12H22N2O B1465453 1-(3-Aminopiperidin-1-yl)-2-cyclopentylethan-1-one CAS No. 1247496-75-8](/img/structure/B1465453.png)
1-(3-Aminopiperidin-1-yl)-2-cyclopentylethan-1-one
概要
説明
Piperidones, such as 1-(3-Aminopiperidin-1-yl)-2-cyclopentylethan-1-one, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .
Synthesis Analysis
Piperidones are generally prepared from a domino reaction of an aldehyde, a ketone, and ammonium acetate in alcohol by reflux heating on a water bath for several hours .Molecular Structure Analysis
Piperidine is a heterocyclic moiety with the molecular formula (CH2)5NH. It consists of a six-membered ring that further comprises five methylene groups (-CH2-) and one amine group (-NH-) .Chemical Reactions Analysis
Piperidones have been synthesized through various reactions, including three-component 1,3-dipolar cycloaddition and subsequent enamine reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For a related compound, (S)-1-(3-Aminopiperidin-1-yl)ethanone, the molecular weight is 142.20 g/mol, and it has one hydrogen bond donor and two hydrogen bond acceptors .科学的研究の応用
Type 2 Diabetes Mellitus Treatment
1-(3-Aminopiperidin-1-yl)-2-cyclopentylethan-1-one: has been identified as a potent inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme that plays a significant role in glucose metabolism . This compound, under the proposed trade name Ondero , enhances the biological activity of incretin hormones, particularly glucagon-like peptide-1 (GLP-1), which is crucial for insulin secretion and blood glucose regulation. Chronic treatment with this compound in diabetic rodent models has shown promising results, including a sustained increase in basal levels of active GLP-1 and improved glycemic control, suggesting its potential as a once-daily treatment for type 2 diabetes at low therapeutic doses .
Pharmacological Research
The piperidine moiety of 1-(3-Aminopiperidin-1-yl)-2-cyclopentylethan-1-one is a common structural component in many pharmaceuticals. Piperidine derivatives are present in over twenty classes of drugs, including alkaloids . The compound’s structure allows for a variety of intra- and intermolecular reactions, making it a valuable substrate for the synthesis of biologically active piperidines. Its versatility in drug design and the development of new pharmacological agents is of high interest in medicinal chemistry research .
Synthesis of Piperidine Derivatives
This compound serves as a key intermediate in the synthesis of various piperidine derivatives, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives have a wide range of applications in the pharmaceutical industry, and the development of efficient methods for their synthesis is a critical area of research. The compound’s reactivity and functional groups make it an ideal candidate for exploring new synthetic pathways and reactions .
Drug Discovery and Development
The structural features of 1-(3-Aminopiperidin-1-yl)-2-cyclopentylethan-1-one contribute to its significance in the discovery and biological evaluation of potential new drugs. Its piperidine core is a fundamental element in the design of molecules with desired pharmacological properties. Researchers utilize this compound to create novel therapeutic agents with potential applications across various disease states .
Incretin Hormone Research
In addition to its direct application in diabetes treatment, this compound is used in research to study the effects of incretin hormones on pancreatic alpha- and beta-cells. By potentiating the activity of GLP-1, it provides a model for understanding the long-term benefits of incretin-based therapies and their impact on pancreatic function .
Metabolic Disease Modeling
1-(3-Aminopiperidin-1-yl)-2-cyclopentylethan-1-one: is utilized in creating animal models of metabolic diseases, particularly type 2 diabetes. These models help in elucidating the pathophysiology of the disease and in evaluating the efficacy of new therapeutic interventions. The compound’s ability to modulate glucose levels makes it an essential tool in metabolic research .
作用機序
Target of Action
Compounds with similar structures, such as bi 1356 , are known to inhibit Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is an enzyme that degrades incretin hormones, which are involved in regulating insulin secretion .
Mode of Action
Similar compounds like bi 1356 inhibit dpp-4 activity, thereby increasing the levels of active forms of endogenous incretins .
Biochemical Pathways
Dpp-4 inhibitors, like bi 1356, are known to affect the incretin system . By inhibiting DPP-4, these compounds increase the levels of active incretins, such as GLP-1 and GIP, which in turn stimulate insulin secretion and inhibit glucagon release . This helps regulate blood glucose levels .
Pharmacokinetics
Similar compounds like alogliptin have been studied . Alogliptin is primarily renally excreted, and its dosage needs to be adjusted in cases of moderate or severe renal impairment or end-stage renal disease . It’s also noted that Cytochrome (CYP) P450-related metabolism is negligible for Alogliptin .
Result of Action
Dpp-4 inhibitors like bi 1356 have been shown to lower hba1c after multiple dosing in animal models of diabetes . This suggests that similar compounds could potentially improve glycemic control in patients with type 2 diabetes .
Action Environment
It’s worth noting that factors such as diet, exercise, and other medications can influence the effectiveness of dpp-4 inhibitors in managing blood glucose levels .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(3-aminopiperidin-1-yl)-2-cyclopentylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c13-11-6-3-7-14(9-11)12(15)8-10-4-1-2-5-10/h10-11H,1-9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSICXJMFZFTPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopiperidin-1-yl)-2-cyclopentylethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。